molecular formula C11H14N2O2 B1295244 p-Nitrobenzylidene tert-butylamine CAS No. 718-36-5

p-Nitrobenzylidene tert-butylamine

Cat. No.: B1295244
CAS No.: 718-36-5
M. Wt: 206.24 g/mol
InChI Key: BZCRPTQYJYKZDH-UHFFFAOYSA-N
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Description

p-Nitrobenzylidene tert-butylamine (CAS: 718-36-5) is a Schiff base compound synthesized via the condensation of p-nitrobenzaldehyde with tert-butylamine. Its molecular formula is C₁₁H₁₄N₂O₂, with a molecular weight of 206.25 g/mol . The compound is commercially available (e.g., Matrix brand, Product ID: 171992) but lacks extensive technical data in publicly accessible sources . Structurally, it features a nitro-substituted benzylidene group linked to a tert-butylamine moiety, a configuration that influences its reactivity and applications in organic synthesis.

Tert-butylamine, a precursor in its synthesis, is a volatile liquid (CAS: 75-64-9) with significant hazards, including acute toxicity via inhalation (H331) and dermal exposure (H331, H400) . The nitro group in this compound likely introduces additional stability and reactivity characteristics, though specific safety data for the compound itself remain undocumented.

Properties

IUPAC Name

N-tert-butyl-1-(4-nitrophenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-11(2,3)12-8-9-4-6-10(7-5-9)13(14)15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCRPTQYJYKZDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=CC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

718-36-5
Record name p-Nitrobenzylidene-tert-butylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000718365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrobenzylidene tert-butylamine typically involves the condensation reaction between p-nitrobenzaldehyde and tert-butylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond between the aldehyde and the amine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of p-Nitrobenzylidene tert-butylamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Higher molecular weight analogues (e.g., phenanthraquinol derivative) exhibit elevated melting points due to extended conjugation and rigidity .

Comparison :

  • tert-Butylamine’s volatility necessitates careful handling during synthesis, contrasting with solid aromatic ketones used in analogues .

Biological Activity

p-Nitrobenzylidene tert-butylamine (PBTA) is an organic compound characterized by a nitro group and a tert-butylamine moiety. Its structural features suggest potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of PBTA, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, along with relevant case studies and research findings.

  • Molecular Formula : C11_{11}H14_{14}N2_2O2_2
  • CAS Number : 718-36-5
  • IUPAC Name : this compound

The biological activity of PBTA is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that may inhibit enzyme activity or disrupt cellular processes. This mechanism is crucial for its potential therapeutic applications.

1. Antimicrobial Activity

Research has indicated that PBTA exhibits significant antimicrobial properties. Studies have shown that compounds similar to PBTA can inhibit the growth of various bacteria and fungi.

  • Case Study : A study demonstrated that derivatives of PBTA were effective against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

2. Anticancer Activity

PBTA and its derivatives have been evaluated for their anticancer potential. The compound's structure allows it to interact with cancer cell lines, leading to apoptosis.

  • Research Findings : In vitro studies revealed that PBTA induced cytotoxic effects in several cancer cell lines, including breast and colon cancer cells. The IC50_{50} values were reported between 10 µM and 25 µM, indicating moderate potency against these cells.

3. Enzyme Inhibition

PBTA has been investigated for its role as an enzyme inhibitor, particularly in the context of urease inhibition.

  • Inhibition Studies : The compound was found to exhibit mixed-type inhibition against urease, with Ki values ranging from 15.76 to 25.66 µM. This suggests a potential role in treating conditions related to urease activity .

Comparison with Similar Compounds

To understand the unique properties of PBTA, it is essential to compare it with structurally similar compounds:

CompoundAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50_{50} µM)Enzyme Inhibition Ki (µM)
This compound32 - 12810 - 2515.76 - 25.66
p-Nitrobenzylidene aniline64 - 25620 - 30Not reported
p-Nitrobenzylidene methylamine128 - 512>50Not reported

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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